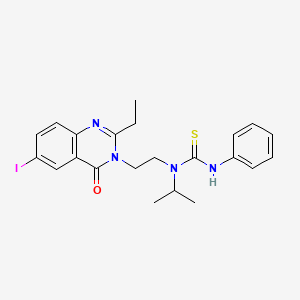
Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- is a complex organosulfur compound It is structurally characterized by the presence of a thiourea group attached to a quinazolinyl moiety, which is further substituted with ethyl, iodo, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, which undergo iodination, alkylation, and thiourea formation. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may be investigated for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development in treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features allow for the creation of polymers, coatings, and other materials with specific functionalities.
Mécanisme D'action
The mechanism of action of Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Thiourea, N-(2-(2-ethyl-6-iodo-4-oxo-3(4H)-quinazolinyl)ethyl)-N-(1-methylethyl)-N’-phenyl- include other thiourea derivatives and quinazoline-based compounds. These may have similar structural features but differ in their specific substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the ethyl, iodo, and phenyl groups, along with the quinazolinyl moiety, provides unique chemical and biological properties that distinguish it from other similar compounds. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
77301-17-8 |
|---|---|
Formule moléculaire |
C22H25IN4OS |
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
1-[2-(2-ethyl-6-iodo-4-oxoquinazolin-3-yl)ethyl]-3-phenyl-1-propan-2-ylthiourea |
InChI |
InChI=1S/C22H25IN4OS/c1-4-20-25-19-11-10-16(23)14-18(19)21(28)27(20)13-12-26(15(2)3)22(29)24-17-8-6-5-7-9-17/h5-11,14-15H,4,12-13H2,1-3H3,(H,24,29) |
Clé InChI |
MHRNHOGCGJZWCW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=C(C=C2)I)C(=O)N1CCN(C(C)C)C(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)


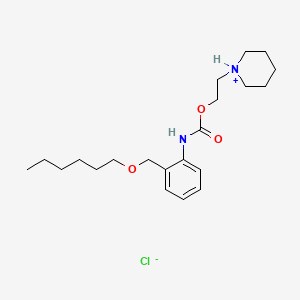
![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
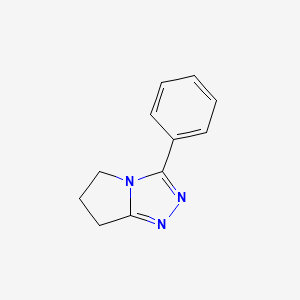
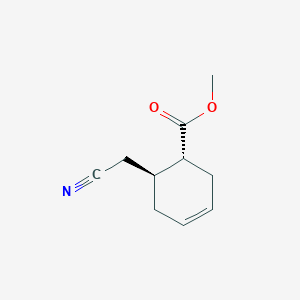


![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
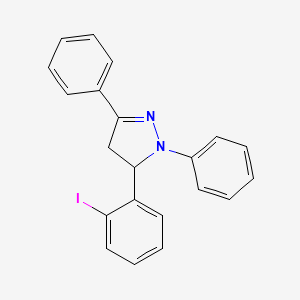
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)
